1-Bromo-3-(3-bromoprop-1-ynyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(3-bromoprop-1-ynyl)benzene is an organic compound with the molecular formula C9H6Br2. It is a halogenated derivative of benzene, featuring a bromine atom attached to the benzene ring and another bromine atom attached to a propynyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-(3-bromoprop-1-ynyl)benzene can be synthesized through the following route:
Starting Material: The synthesis begins with the preparation of 3-bromoprop-1-yne, which is obtained by reacting propargyl alcohol with phosphorus tribromide.
Coupling Reaction: The 3-bromoprop-1-yne is then subjected to a coupling reaction with bromobenzene under palladium-catalyzed conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(3-bromoprop-1-ynyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of alkenes or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium amide in liquid ammonia for amination reactions.
Oxidation: Potassium permanganate in aqueous solution for oxidation to carboxylic acids.
Reduction: Hydrogen gas with palladium on carbon for catalytic hydrogenation.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of benzoyl derivatives.
Reduction: Formation of alkenyl or alkyl derivatives.
Scientific Research Applications
1-Bromo-3-(3-bromoprop-1-ynyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of bioactive compounds for studying biological pathways and mechanisms.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(3-bromoprop-1-ynyl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating various substitution and addition reactions. The propynyl group can participate in cycloaddition reactions, forming cyclic compounds with unique properties.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-phenylpropane: Similar structure but lacks the propynyl group, making it less reactive in certain types of reactions.
3-Bromo-1-phenylpropyne: Similar structure but with different substitution patterns, leading to different reactivity and applications.
Uniqueness
1-Bromo-3-(3-bromoprop-1-ynyl)benzene is unique due to the presence of both bromine and propynyl groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-bromo-3-(3-bromoprop-1-ynyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2/c10-6-2-4-8-3-1-5-9(11)7-8/h1,3,5,7H,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNUWOYCSWNFEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C#CCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.